An In-Depth Technical Guide to (S)-(+)-N-(Boc)-2-methylpiperidine: A Cornerstone Chiral Building Block
An In-Depth Technical Guide to (S)-(+)-N-(Boc)-2-methylpiperidine: A Cornerstone Chiral Building Block
Foreword: The Strategic Value of Chiral Scaffolds in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the piperidine moiety stands as a "privileged scaffold"—a structural framework consistently found in a multitude of biologically active compounds and approved drugs.[1][2] Its conformational rigidity and synthetic versatility allow for the precise spatial orientation of pharmacophoric elements, a critical factor in optimizing drug-target interactions.[3] When chirality is introduced, as in the case of the 2-methylpiperidine core, the synthetic utility is magnified, enabling the development of stereospecific therapeutics with improved efficacy and reduced off-target effects.
This guide provides an in-depth technical exploration of (S)-(+)-N-(tert-butoxycarbonyl)-2-methylpiperidine (CAS No. 183903-99-3) , a key chiral intermediate whose strategic importance lies in the temporary masking of its secondary amine. The tert-butoxycarbonyl (Boc) protecting group allows for selective chemical transformations elsewhere in a synthetic sequence, making this compound an indispensable tool for researchers, medicinal chemists, and process development scientists. We will delve into its core properties, robust synthetic and deprotection strategies, comprehensive analytical characterization, and its pivotal role in the synthesis of complex molecular architectures.
Core Molecular Profile and Physicochemical Properties
(S)-(+)-N-(Boc)-2-methylpiperidine is a chiral heterocyclic compound valued for its stability and predictable reactivity. The Boc group, while robust under many conditions, can be removed cleanly under acidic protocols, a cornerstone of its strategic application in multi-step synthesis.[4]
Structural and Physical Data
A summary of the key physicochemical properties is presented below, providing essential data for experimental design and process scale-up.
| Property | Value | Reference(s) |
| CAS Number | 183903-99-3 | [5] |
| Molecular Formula | C₁₁H₂₁NO₂ | [5] |
| Molecular Weight | 199.29 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.937 g/mL at 25 °C | [5] |
| Boiling Point | 54-56 °C at 0.05 mmHg | [5] |
| Refractive Index (n²⁰/D) | 1.453 | [5] |
| Optical Rotation ([α]²⁰/D) | +46° (c = 1 in chloroform) | [5] |
| SMILES String | C[C@H]1CCCCN1C(=O)OC(C)(C)C | [5] |
| InChI Key | DHJKRRZIUOQEFW-VIFPVBQESA-N | [5] |
Synthesis and Stereochemical Control
The primary route to (S)-(+)-N-(Boc)-2-methylpiperidine involves the protection of the commercially available chiral amine, (S)-(+)-2-methylpiperidine. The quality and enantiomeric purity of this starting material are paramount, often established via asymmetric synthesis methodologies.
Foundational Synthesis: Asymmetric Hydrogenation
The enantiomerically pure precursor, (S)-2-methylpiperidine, is often produced via the asymmetric hydrogenation of a 2-methylpyridinium salt. This approach leverages chiral iridium catalysts to achieve high enantiomeric excess (ee).
-
Causality: The choice of a chiral phosphine ligand, such as (S,S)-MeO-BoQPhos, is critical. The ligand coordinates to the iridium center, creating a chiral environment that directs the delivery of hydrogen to one face of the pyridinium ring, preferentially forming the (S)-enantiomer.[6] This method provides a scalable and efficient route to the chiral amine precursor.[6]
Protocol: N-Boc Protection of (S)-2-Methylpiperidine
This protocol describes the standard procedure for protecting the secondary amine of (S)-2-methylpiperidine using di-tert-butyl dicarbonate (Boc₂O).
-
Expert Insight: The use of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the acidic byproduct generated during the reaction without competing with the piperidine nitrogen for the Boc anhydride. Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve both the starting materials and the product. The reaction is typically run at 0 °C initially to control the exothermicity of the acylation.
Materials:
-
(S)-(+)-2-methylpiperidine (1.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)
-
Triethylamine (TEA) (1.5 eq.)
-
4-Dimethylaminopyridine (DMAP) (catalytic, ~0.05 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolve (S)-(+)-2-methylpiperidine (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.5 eq.) and a catalytic amount of DMAP to the stirred solution.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq.) in a small amount of anhydrous DCM.
-
Add the Boc₂O solution dropwise to the cooled piperidine solution over 15-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (S)-(+)-N-(Boc)-2-methylpiperidine as a clear oil.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final product.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary techniques for structural elucidation. The spectra confirm the presence of the piperidine ring, the methyl group, and the characteristic tert-butyl group of the Boc protecting moiety.
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (126 MHz, CDCl₃) δ (ppm) |
| 3.90 – 3.81 (m, 1H) | 154.7 |
| 3.39 – 3.28 (m, 2H) | 78.9 |
| 1.97 (ddt, J=12.0, 9.5, 7.4 Hz, 1H) | 52.9 |
| 1.92 – 1.72 (m, 2H) | 46.4 |
| 1.58 – 1.48 (m, 1H) | 33.1 |
| 1.45 (s, 9H) | 28.7 |
| 1.14 (d, J = 6.3 Hz, 3H) | 23.4 |
| 20.7 | |
| (Data adapted from a representative procedure for a similar compound)[7] |
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides confirmation of key functional groups. The spectrum is expected to show:
-
~2970-2850 cm⁻¹: C-H stretching vibrations from the alkyl groups of the piperidine ring and the Boc group.[2]
-
~1690 cm⁻¹: A strong, characteristic C=O stretching band from the carbamate of the Boc group.[7]
-
Absence of N-H stretch (~3300 cm⁻¹): Confirms the successful protection of the secondary amine.
Chiral Purity Analysis
High-Performance Liquid Chromatography (HPLC): Determining the enantiomeric excess (% ee) is critical. This is achieved using HPLC with a Chiral Stationary Phase (CSP).
-
Self-Validating System: The protocol's integrity is ensured by first injecting a racemic standard of N-(Boc)-2-methylpiperidine to confirm baseline separation of the (S) and (R) enantiomers. The retention times established with the racemic mix are then used to quantify the enantiomeric purity of the synthesized (S)-product lot.
Illustrative Chiral HPLC Protocol:
-
Column: Polysaccharide-based CSP (e.g., Chiralpak® or Chiralcel® series).[8]
-
Mobile Phase: Typically a normal phase eluent such as n-Hexane/Isopropanol (e.g., 95:5 v/v) with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210-220 nm) where the carbamate absorbs.
-
Procedure:
-
Equilibrate the column until a stable baseline is achieved.
-
Inject a solution of the racemic standard to determine the retention times for both enantiomers and calculate the resolution factor (Rs).
-
Inject the synthesized sample solution.
-
Calculate the % ee using the peak areas of the (S) and (R) enantiomers: % ee = [Area(S) - Area(R)] / [Area(S) + Area(R)] * 100.
-
Strategic Deprotection and Synthetic Applications
The utility of (S)-(+)-N-(Boc)-2-methylpiperidine is realized in the subsequent deprotection step, which unmasks the nucleophilic secondary amine for further reactions.
Protocol: Acid-Catalyzed Boc Deprotection
The Boc group is designed to be labile under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method.[10]
-
Mechanistic Rationale: The reaction proceeds via protonation of the carbamate carbonyl oxygen by the strong acid. This initiates the fragmentation of the protecting group into carbon dioxide, the highly stable tert-butyl cation, and the free amine, which is protonated to form an ammonium salt. The tert-butyl cation is typically scavenged by the excess TFA or captured by a scavenger to prevent side reactions.
-
(S)-(+)-N-(Boc)-2-methylpiperidine (1.0 eq.)
-
Trifluoroacetic acid (TFA) (5-10 eq.)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH)
-
Diethyl ether
Step-by-Step Procedure:
-
Dissolve the N-Boc protected piperidine in DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.[10]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.[10]
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
To obtain the free base, dissolve the resulting residue (the trifluoroacetate salt) in water and cool in an ice bath.
-
Carefully add saturated NaHCO₃ or 1M NaOH solution until the pH is basic (pH > 9).
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected (S)-2-methylpiperidine.
Applications in Pharmaceutical Synthesis
The deprotected (S)-2-methylpiperidine is a versatile nucleophile used to construct a variety of C-N bonds. It serves as a key building block in the synthesis of numerous pharmaceutical targets, including:
-
Enzyme Inhibitors: The piperidine ring can be oriented to fit into the active sites of enzymes.
-
Receptor Antagonists: It is a common feature in molecules designed to block receptors, such as corticotropin-releasing factor (CRF) receptor antagonists.
-
Kinase Inhibitors: Used in the synthesis of gefitinib analogues displaying anti-tumor activity.
-
Alkaloid Synthesis: Serves as a starting material for the synthesis of natural products like solenopsin A.[11]
The ability to introduce the (S)-2-methylpiperidine scaffold late in a synthetic route, after other sensitive functionalities have been established, underscores the strategic power of using the Boc-protected intermediate.
Safety and Handling
Precursor Safety: The starting material, 2-methylpiperidine, is a flammable liquid and is toxic if swallowed, inhaled, or in contact with skin. It can cause severe skin burns and eye damage. Product Safety: (S)-(+)-N-(Boc)-2-methylpiperidine is classified as a warning, causing skin and eye irritation, and may cause respiratory irritation.[5] Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[5]
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
(S)-(+)-N-(Boc)-2-methylpiperidine is more than a mere chemical intermediate; it is an enabling tool in the intricate art of organic synthesis. Its well-defined stereochemistry, coupled with the robust and selectively cleavable Boc protecting group, provides medicinal chemists with a reliable and versatile building block. By mastering the synthesis, purification, and strategic deprotection of this compound, researchers can unlock efficient pathways to complex chiral molecules, accelerating the discovery and development of next-generation therapeutics.
References
-
Supplementary Information. (n.d.). Macmillan Group - Princeton University. Retrieved from [Link]
-
Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. (2016). ACS Catalysis. Retrieved from [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved from [Link]
-
2-Methylpiperidine. (n.d.). PubChem. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. Retrieved from [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. (2025). Organic Letters. Retrieved from [Link]
-
Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. (n.d.). Semantic Scholar. Retrieved from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. Retrieved from [Link]
-
Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. (2001). Chemical Communications. Retrieved from [Link]
-
Enantioselective Synthesis of 2-Substituted-N-Boc-Δ-4,5-piperidines. (2007). Synthetic Communications. Retrieved from [Link]
- A kind of synthetic method of N-Boc piperazines. (2018). Google Patents.
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Retrieved from [Link]
-
N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.... (n.d.). ResearchGate. Retrieved from [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
1-Boc-piperazine - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
FTIR spectrum of a TiO2, b NH2-MIL-125(Ti), and c NH2-. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (2S,3S)-2-methylpiperidine-3-carboxylic acid (110287-65-5) for sale [vulcanchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
